molecular formula C6H8Br2O2S B1267010 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide CAS No. 18214-57-8

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B1267010
CAS No.: 18214-57-8
M. Wt: 304 g/mol
InChI Key: MRZJNXYLMUVKCF-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H8Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

The synthesis of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide involves its ability to undergo various chemical reactions, such as substitution and oxidation. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O2S/c7-1-5-3-11(9,10)4-6(5)2-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJNXYLMUVKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298267
Record name 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18214-57-8
Record name Thiophene, 3,4-bis(bromomethyl)-2,5-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18214-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 122097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018214578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
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3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

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